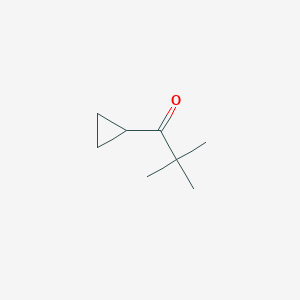

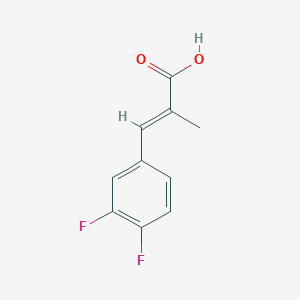

3-(3,4-Difluorophenyl)-2-methylacrylic acid

Descripción general

Descripción

“3,4-Difluorophenylacetic acid” is a chemical compound with the linear formula F2C6H3CH2CO2H . It has a molecular weight of 172.13 . It’s used in the synthesis of 2-arylbenzimidazole derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists .

Synthesis Analysis

The synthesis of related compounds has been mentioned in a few sources. For instance, “3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Molecular Structure Analysis

The molecular structure of “3,4-Difluorophenylacetic acid” is represented by the SMILES string OC(=O)Cc1ccc(F)c(F)c1 . The InChI key is YCAKYFIYUHHCKW-UHFFFAOYSA-N .Chemical Reactions Analysis

“3,4-Difluorophenylboronic acid” can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)acrylic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 281.3±25.0 °C at 760 mmHg, and a flash point of 124.0±23.2 °C .Aplicaciones Científicas De Investigación

Anticancer Research

Cinnamic acid derivatives, which include compounds structurally related to 3-(3,4-Difluorophenyl)-2-methylacrylic acid, have received attention for their potential anticancer properties. These compounds, due to their 3-phenyl acrylic acid functionality, offer multiple reactive sites for chemical modifications, making them attractive for medicinal research as traditional and recent synthetic antitumor agents. Despite their medicinal potential, these derivatives have been underutilized in cancer research, suggesting a need for further exploration of their anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact

Studies on polyfluoroalkyl chemicals, which include fluorinated analogs of 3-(3,4-Difluorophenyl)-2-methylacrylic acid, have focused on their environmental degradation and potential health risks. These substances are known for their persistence and bioaccumulation, leading to widespread environmental and health concerns. Research efforts are directed towards understanding their environmental fate, degradation pathways, and impacts on human health and the ecosystem (Liu & Avendaño, 2013).

Material Science Applications

In the field of materials science, specific focus has been placed on the enhancement of the thermoelectric performance of organic materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS). Research has explored various treatment methods to improve the electrical conductivity of PEDOT:PSS, a prominent conducting polymer, for applications in organic electronic devices. This includes investigations into the mechanisms of conductivity enhancement and future strategies for developing more efficient organic thermoelectric materials (Zhu et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, the process involves the coupling of an organoboron compound (like boronic acid) with a halide or pseudo-halide . The reaction is facilitated by a palladium catalyst and a base .

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in organic chemistry for the synthesis of various organic compounds .

Result of Action

The compound can be used as a reactant in the synthesis of various organic compounds .

Propiedades

IUPAC Name |

(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKWSYEPABLCI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)-2-methylacrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.